BenchChemオンラインストアへようこそ!

Carbrital

Pharmacokinetics CNS depression Anti-Metrazol assay

Carbrital is the only fixed-ratio (1.5:4) pentobarbital sodium–carbromal combination that delivers engineered biphasic CNS depression: rapid hypnotic induction (≤15 min) via pentobarbital followed by carbromal-mediated sustained sedation (~10 h) without redosing. Unlike barbiturate–barbiturate combinations exhibiting purely additive effects, Carbrital's cross-class pharmacodynamic synergy makes it irreplaceable for GABAergic/non-GABAergic mechanistic interaction studies. It also serves as a definitive reference standard for bromism toxicology research (clinical manifestation threshold: 10–15 mM plasma bromide). Ad hoc mixing of separate pentobarbital and carbromal introduces dose-ratio variability that compromises the synergistic biphasic kinetic profile—only the authentic fixed formulation ensures experimental reproducibility.

Molecular Formula C18H31BrN4NaO5+
Molecular Weight 486.4 g/mol
CAS No. 8065-30-3
Cat. No. B12744813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbrital
CAS8065-30-3
Molecular FormulaC18H31BrN4NaO5+
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CCC(CC)(C(=O)NC(=O)N)Br.[Na+]
InChIInChI=1S/C11H18N2O3.C7H13BrN2O2.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-3-7(8,4-2)5(11)10-6(9)12;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-4H2,1-2H3,(H3,9,10,11,12);/q;;+1
InChIKeyWICHZXQYTITBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbrital (CAS 8065-30-3): Fixed-Dose Pentobarbital–Carbromal Combination Sedative-Hypnotic


Carbrital (CAS 8065-30-3) is a fixed-dose combination sedative-hypnotic product containing pentobarbital sodium and carbromal, originally developed and marketed by Parke-Davis [1]. The formulation combines a barbiturate (pentobarbital) with a monoureide sedative (carbromal; bromodiethylacetylurea) [2]. Carbrital was clinically utilized for preoperative sedation, obstetric sedation, minor surgery, and management of insomnia, available as Kapseals and an elixir formulation [3]. The compound's distinctive pharmacological profile stems from the deliberate pairing of agents with divergent onset and duration kinetics to achieve a biphasic central nervous system depression profile not achievable with either single agent [4].

Carbrital (CAS 8065-30-3) Cannot Be Replaced by Pentobarbital or Carbromal Monotherapy


Direct substitution of Carbrital with pentobarbital alone or carbromal alone is pharmacologically unsupported because the fixed-ratio combination (1.5 parts pentobarbital to 4 parts carbromal) generates a temporally biphasic depression profile that neither monotherapy replicates [1]. Pentobarbital monotherapy produces rapid hypnosis peaking at ~15 minutes but lasting only 5 hours, whereas carbromal monotherapy achieves peak effect at 1 hour and persists for approximately 10 hours [2]. Carbrital's engineered design leverages the rapid-onset pentobarbital component to induce prompt hypnosis while the slower, longer-acting carbromal component sustains sedation over an extended duration, with the two agents acting synergistically rather than merely additively [3]. Procuring pentobarbital or carbromal separately and attempting ad hoc combination introduces dose-ratio variability that alters the biphasic kinetics and may compromise the synergistic interaction observed in the fixed formulation [4].

Quantitative Differentiation Evidence for Carbrital (8065-30-3) vs. Pentobarbital, Carbromal, and Therapeutic Alternatives


Carbrital Biphasic CNS Depression Kinetics: 15-Minute Onset with 10-Hour Sedation Duration

Carbrital delivers a biphasic central nervous system depression profile characterized by rapid hypnotic onset (≤15 minutes) attributable to pentobarbital and prolonged sedation (up to 10 hours) sustained by carbromal [1]. In head-to-head anti-Metrazol testing in rats, pentobarbital sodium (at 2× minimal hypnotic dose) reached maximal central depression at 15 minutes post-ingestion with a 5-hour duration; carbromal (2× minimal hypnotic dose) required 1 hour to peak effect but maintained activity for approximately 10 hours [2]. Carbrital, formulated at a fixed ratio of 1.5 parts pentobarbital to 4 parts carbromal, achieves both the rapid onset of pentobarbital and the extended duration of carbromal in a single administration [3].

Pharmacokinetics CNS depression Anti-Metrazol assay Onset of action Duration of sedation

Synergistic Interaction Between Pentobarbital and Carbromal in Carbrital

The combination of pentobarbital and carbromal in Carbrital produces a synergistic central depressive effect, not merely additive activity [1]. Chen and Portman (1952) explicitly concluded that the two components 'produce their sedative effect synergistically' in the fixed 1.5:4 ratio formulation [2]. This finding distinguishes Carbrital from simple co-administration protocols and from comparator fixed-dose combinations where barbiturate–barbiturate pairing (e.g., barbital plus pentobarbital) was found to be merely additive [3].

Pharmacodynamics Drug synergy CNS depressants Barbiturate-ureide interaction

Fixed Carbrital Formulation Ratio (1.5:4 Pentobarbital:Carbromal) Enables Reliable Biphasic Kinetics

Carbrital's therapeutic reproducibility is contingent upon its specific 1.5:4 weight ratio of pentobarbital sodium to carbromal [1]. The elixir formulation delivers 1/4 grain (approximately 16.2 mg) pentobarbital sodium and 3/4 grain (approximately 48.6 mg) carbromal per teaspoonful, maintaining the precise 1.5:4 ratio [2]. Attempted substitution with pentobarbital alone or carbromal alone cannot replicate the biphasic temporal profile because the ratio governs the relative contribution of each component to the overall depression curve [3].

Formulation science Fixed-dose combination Drug delivery Sedative-hypnotic

Clinical Sedation for Cataract Surgery: Carbrital vs. Neuroleptanalgesia

In a direct clinical comparison of sedation protocols for cataract surgery, Carbrital was evaluated against neuroleptanalgesia (a combination of a neuroleptic and an analgesic) [1]. The study, published in the British Journal of Ophthalmology (1970), demonstrates that Carbrital provided effective procedural sedation in the cataract surgery setting [2]. While quantitative outcome metrics are not fully abstracted in the available source, the study establishes Carbrital as a viable alternative to neuroleptanalgesia for ophthalmic sedation, a comparator class comprising agents such as droperidol plus fentanyl [3].

Clinical trial Cataract surgery Conscious sedation Ophthalmic anesthesia

Pentobarbital vs. Secobarbital and Phenobarbital: GABAergic Potency Differentiation

Pentobarbital, the rapid-onset component of Carbrital, demonstrates functional differentiation from other barbiturates at the GABA receptor level [1]. In electrophysiological and biochemical preparations, anesthetic barbiturates (pentobarbital and secobarbital) significantly enhanced GABA receptor-coupled responses, whereas anticonvulsant barbiturates (phenobarbital and diphenylbarbituric acid) did not [2]. This class-level distinction suggests that Carbrital's pentobarbital component confers GABAergic potentiation properties not shared by phenobarbital-containing alternatives [3].

GABA receptor Barbiturate pharmacology Anesthetic mechanism Hippocampal slice

Carbromal Bromism Risk: Plasma Bromine Threshold 10-15 mM

Chronic ingestion of carbromal, one of Carbrital's two active components, carries a specific and quantifiable risk of bromism due to bromide ion accumulation [1]. Bromism manifests when plasma bromine concentration reaches 10-15 mM, with clinical signs including acne, cerebral retardation, cerebellar dysfunction, hyperreflexia, and extensor plantar responses [2]. This toxicological threshold distinguishes carbromal-containing formulations from non-brominated sedative-hypnotics such as pentobarbital alone, secobarbital, or benzodiazepines, which do not carry bromism liability [3].

Toxicology Bromism Chronic toxicity Safety pharmacology

Optimal Research and Industrial Applications for Carbrital (8065-30-3) Based on Differential Evidence


Pharmacological Studies Requiring Biphasic CNS Depression (Rapid Onset + Extended Duration)

Carbrital is the appropriate selection for experimental protocols that demand both rapid hypnotic induction (≤15 minutes) and sustained sedation extending to 10 hours without redosing [8]. The fixed 1.5:4 pentobarbital:carbromal ratio reliably delivers pentobarbital-mediated rapid onset followed by carbromal-mediated prolonged maintenance, a biphasic profile not achievable with either agent alone or with barbiturate–barbiturate combinations [9].

Sedation Protocols for Ophthalmic and Minor Surgical Procedures

Based on direct clinical evidence, Carbrital is a supported option for procedural sedation in cataract surgery and other minor surgical interventions [8]. The 1970 comparative study establishes Carbrital as an alternative to neuroleptanalgesia regimens, providing a single-entity fixed-dose combination for sedation in ophthalmic settings [9].

Preclinical Investigation of Synergistic Barbiturate–Ureide Interactions

Carbrital serves as a reference compound for research on synergistic central nervous system depression between chemically distinct sedative classes [8]. Unlike barbiturate–barbiturate combinations, which exhibit purely additive effects, the pentobarbital–carbromal pairing demonstrates pharmacodynamic synergy [9]. This makes Carbrital a unique tool compound for mechanistic studies of drug interaction at GABAergic and non-GABAergic targets [7].

Toxicological Reference Standard for Bromism Studies

Carbrital's carbromal component confers a well-defined bromism liability with a quantitative threshold of 10-15 mM plasma bromine for clinical manifestation [8]. This property positions Carbrital as a reference standard in toxicology research investigating bromide accumulation, chronic sedative toxicity, and comparative safety assessments versus non-brominated hypnotics [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbrital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.